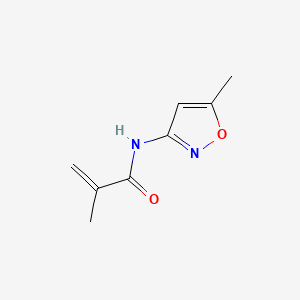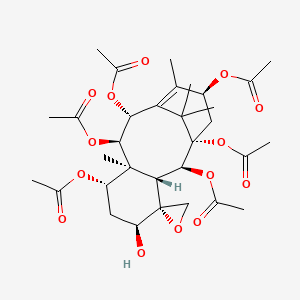![molecular formula C9H15NO B13837554 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Azabicyclo[310]hexan-6-yl)butan-2-one is a complex organic compound featuring a bicyclic structure with nitrogen as a heteroatom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Applications De Recherche Scientifique
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one is unique due to its specific functional groups and the presence of a butan-2-one moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-(6-azabicyclo[3.1.0]hexan-6-yl)butan-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(11)5-6-10-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3 |
Clé InChI |
HUFHWJYZTPWLOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN1C2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


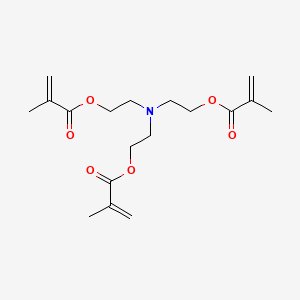
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)


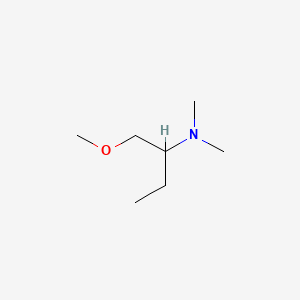
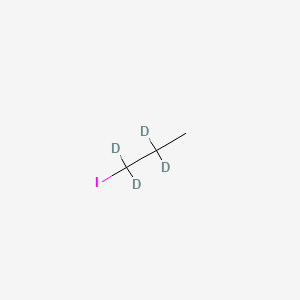
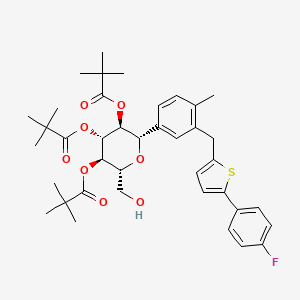
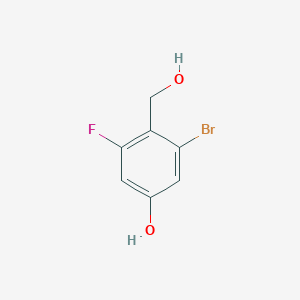
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

